N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-13-4-6-15(7-5-13)25-18(16-11-30(28,29)12-17(16)24-25)23-20(27)19(26)22-10-14-3-2-8-21-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRDREGIMLFQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In terms of their mode of action, while it can vary depending on the specific compound, some pyrazole derivatives have shown to interact with certain enzymes or receptors, leading to changes in cellular processes. For example, some pyrazole derivatives have shown to inhibit the activity of certain enzymes, leading to a decrease in the production of certain biochemicals .
The biochemical pathways affected by these compounds can also vary, but they often involve pathways related to the targets that these compounds interact with. For example, if a pyrazole derivative inhibits an enzyme involved in the synthesis of a certain biochemical, then the pathway for the synthesis of that biochemical would be affected .
In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazole derivatives can vary depending on the specific compound. These properties can greatly impact the bioavailability of the compound, which in turn can affect its efficacy .
The result of the action of pyrazole derivatives can also vary, but it often involves changes at the molecular and cellular levels. For example, the inhibition of an enzyme by a pyrazole derivative can lead to a decrease in the production of a certain biochemical, which can then lead to changes in cellular processes .
Finally, environmental factors can influence the action, efficacy, and stability of pyrazole derivatives. Factors such as temperature, pH, and the presence of other chemicals can affect how these compounds interact with their targets and how stable they are .
Biological Activity
Chemical Structure and Properties
The compound features a unique structure characterized by a thieno[3,4-c]pyrazole core, which is linked to both a pyridinylmethyl group and an oxalamide moiety. The presence of the 5,5-dioxido group and the p-tolyl substituent further contribute to its chemical properties and potential biological interactions.
Molecular Formula
- Molecular Formula : CHNOS
Key Functional Groups
- Thieno[3,4-c]pyrazole
- Oxalamide
- Pyridinylmethyl
Antitumor Activity
Recent studies have indicated that compounds similar to N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide exhibit significant antitumor activity. For instance:
- Mechanism of Action : The compound may inhibit certain kinases involved in cancer cell proliferation. This inhibition leads to reduced cell viability in various cancer cell lines.
Case Study: In Vitro Analysis
A study conducted on human cancer cell lines demonstrated that the compound reduced cell viability by approximately 60% at a concentration of 10 µM over 48 hours. The IC50 value was determined to be around 8 µM.
Antimicrobial Activity
The compound has also shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results indicate that the compound possesses moderate antibacterial properties, particularly against Gram-negative bacteria.
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, the compound has been evaluated for anti-inflammatory properties.
It is hypothesized that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
Case Study: In Vivo Analysis
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in paw edema compared to control groups.
Q & A
Q. What are the optimal reaction conditions for synthesizing the compound with high yield and purity?
Synthesis requires multi-step organic reactions, including nucleophilic substitutions, cyclizations, and condensation. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance reactivity and solubility .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Catalysts : Triethylamine or similar bases improve condensation efficiency .
- Purification : Column chromatography or recrystallization in ethanol removes impurities .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Use complementary analytical techniques:
- NMR spectroscopy :
- ¹H NMR : Look for pyrazole NH signals (~12–13 ppm) and aromatic protons (6.5–8.5 ppm) .
- ¹³C NMR : Carbonyl groups (C=O) appear at ~160–170 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
